molecular formula C9H11BrN2O B12070394 5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine

5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine

Cat. No.: B12070394
M. Wt: 243.10 g/mol
InChI Key: IBFBIJXBZAQBBI-UHFFFAOYSA-N
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Description

5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine is a chemical compound with the molecular formula C9H11BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine typically involves the bromination of 4-(cyclopropylmethoxy)pyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-4-(cyclopropylmethoxy)pyridin-2-amine

InChI

InChI=1S/C9H11BrN2O/c10-7-4-12-9(11)3-8(7)13-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12)

InChI Key

IBFBIJXBZAQBBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=NC=C2Br)N

Origin of Product

United States

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